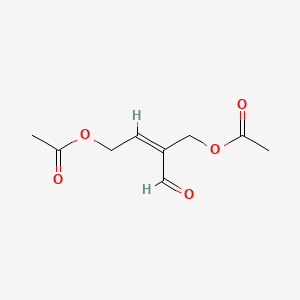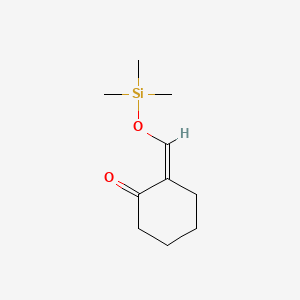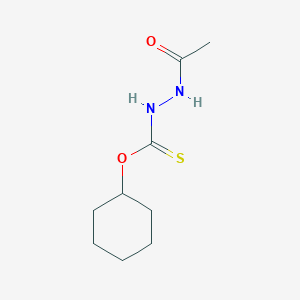
O-cyclohexyl N-acetamidocarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 23800 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its ability to interact with biological systems, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NSC 23800 typically involves a series of chemical reactions that require precise control of reaction conditions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in the synthesis of NSC 23800 include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired chemical structure.
Industrial Production Methods
Industrial production of NSC 23800 involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process requires optimization of reaction conditions to ensure high yield and purity. Industrial production methods may also involve the use of advanced technologies such as continuous flow reactors and automated synthesis systems to enhance efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
NSC 23800 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions
Common reagents used in the reactions of NSC 23800 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions. For example, oxidation reactions may require the use of strong oxidizing agents and elevated temperatures, while reduction reactions may involve the use of reducing agents under controlled conditions.
Major Products Formed
The major products formed from the reactions of NSC 23800 depend on the specific type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives of NSC 23800, while substitution reactions may result in the formation of substituted analogs with different functional groups.
Applications De Recherche Scientifique
NSC 23800 has a wide range of scientific research applications, making it a valuable compound in various fields:
Chemistry: NSC 23800 is used as a reagent in organic synthesis and as a model compound for studying chemical reactions and mechanisms.
Biology: In biological research, NSC 23800 is used to investigate its interactions with biological molecules and its potential effects on cellular processes.
Medicine: NSC 23800 is studied for its potential therapeutic applications, including its ability to modulate biological pathways and its potential as a drug candidate.
Industry: In industrial applications, NSC 23800 is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of NSC 23800 involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to certain proteins or enzymes, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved in the action of NSC 23800 are subjects of ongoing research, with studies aiming to elucidate its precise mode of action and potential therapeutic benefits.
Comparaison Avec Des Composés Similaires
NSC 23800 can be compared with other similar compounds to highlight its uniqueness and potential advantages:
Similar Compounds: Compounds such as NSC 125973 and NSC 181339-01 share structural similarities with NSC 23800 and are used in related research applications.
Uniqueness: NSC 23800 stands out due to its specific chemical structure and unique properties, which may offer distinct advantages in certain applications. For example, its ability to undergo specific chemical reactions and interact with biological targets may make it a more suitable candidate for certain therapeutic or industrial applications compared to similar compounds.
Propriétés
Numéro CAS |
7152-43-4 |
|---|---|
Formule moléculaire |
C9H16N2O2S |
Poids moléculaire |
216.30 g/mol |
Nom IUPAC |
O-cyclohexyl N-acetamidocarbamothioate |
InChI |
InChI=1S/C9H16N2O2S/c1-7(12)10-11-9(14)13-8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H,10,12)(H,11,14) |
Clé InChI |
WGWXYBMXQKDPAI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NNC(=S)OC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



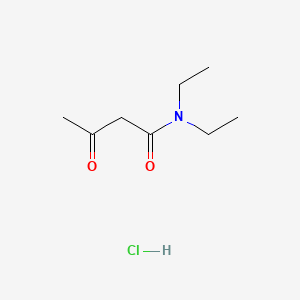

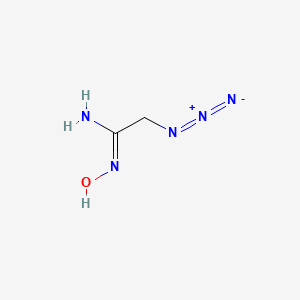
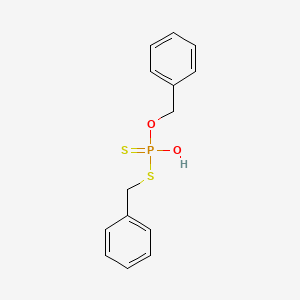
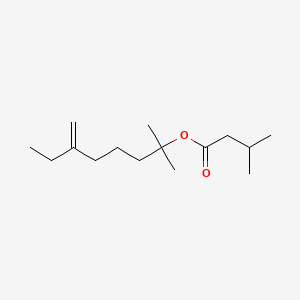
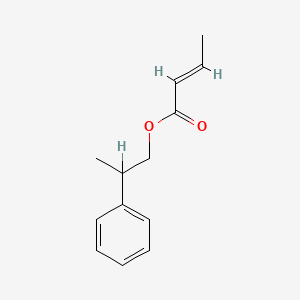

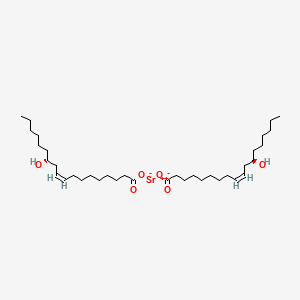
![3-Benzyl-6-methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazin-8(5h)-one](/img/structure/B15176777.png)

